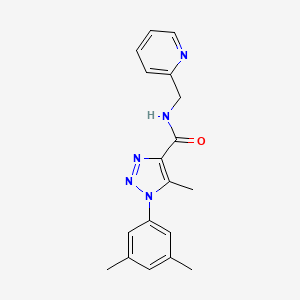![molecular formula C20H21ClN4OS B5022442 N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 1,2,3,4-tetrahydropyrimidine derivatives, which have been extensively studied for their potential biological activities. The interest in these compounds stems from their structural diversity and ability to interact with various biological targets, making them promising candidates for the development of new therapeutic agents. The specific compound incorporates a thioxo group, an aromatic chlorophenyl group, a dimethylamino phenyl group, and a carboxamide functionality, suggesting a complex interaction with biological systems.
Synthesis Analysis
The synthesis of similar tetrahydropyrimidine derivatives typically involves a multi-component reaction strategy. For instance, a study by Akbari et al. (2008) describes the synthesis of tetrahydropyrimidine-2-thiones and their derivatives via a reaction involving thiourea and different aromatic aldehydes (Akbari et al., 2008). These methodologies could be adapted for the synthesis of N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further functionalized with various substituents. Spectroscopic techniques such as IR, 1H-NMR, and Mass spectral studies are commonly used to confirm the structures of these compounds. For example, the study by Vyas et al. (2013) on the synthesis and characterization of related compounds provides insights into the structural aspects and the stability of the tetrahydropyrimidine ring system (Vyas et al., 2013).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, to form more complex heterocyclic systems. These reactions expand the chemical diversity and potential biological applications of these compounds. The reactivity of the tetrahydropyrimidine core can be influenced by the substituents attached to it, affecting the compound's overall chemical properties and interactions with biological targets.
Physical Properties Analysis
The physical properties of tetrahydropyrimidine derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their potential applications. The study by Pekparlak et al. (2018) on the crystal structure and spectroscopic characterization of a related compound provides valuable information on the physical properties, including thermal behavior and dielectric properties, which are essential for understanding the compound's behavior under different conditions (Pekparlak et al., 2018).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-12-17(19(26)23-15-6-4-5-14(21)11-15)18(24-20(27)22-12)13-7-9-16(10-8-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOZGAHRNIGLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5022376.png)

![3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5022387.png)

![methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5022395.png)


![3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5022407.png)
![5-(4-chlorophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5022410.png)
![2-(4-isobutoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5022414.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5022419.png)

![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)